N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

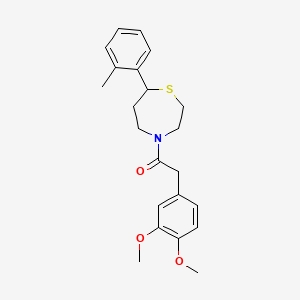

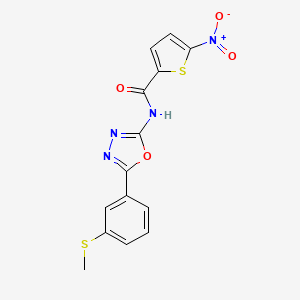

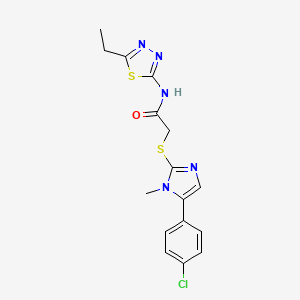

“N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide” seems to be a complex organic compound. It likely contains a sulfanylpropanamide group attached to two 4-fluorophenyl groups .

Molecular Structure Analysis

The molecular structure of this compound likely involves a central sulfanylpropanamide group with two 4-fluorophenyl groups attached .科学的研究の応用

Applications in Molecular Detection and Bioimaging

Fluorescence Chemosensors : A phenoxazine-based fluorescent chemosensor developed for the discriminative detection of Cd2+ and CN− ions showcases the utility of fluorophenyl sulfonamides in designing selective sensors for environmental and biological applications. The sensor's ability to perform in live cells and zebrafish larvae highlights its potential for bioimaging and tracking metal ions in biological systems (Ravichandiran et al., 2020).

Novel Antimalarial and Antitrypanosomal Agents

Dipeptide-Sulfonamides : Research on novel dipeptide-sulfonamides as antiprotozoal agents indicates the promise of sulfonamide derivatives in treating diseases like human African trypanosomiasis (HAT) and malaria. These compounds demonstrated significant antitrypanosomal and antimalarial potentials, showcasing the therapeutic applications of fluorophenyl sulfonamides in infectious disease treatment (Ekoh et al., 2021).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Sulfonamide Derivatives : Studies on sulfonamide derivatives, including those with fluorophenyl groups, as inhibitors of carbonic anhydrase, a critical enzyme in many physiological processes, highlight the potential of these compounds in developing treatments for conditions like glaucoma and possibly cancer. The research demonstrates the versatility of fluorophenyl sulfonamides in modulating enzyme activity for therapeutic purposes (Tuğrak et al., 2020).

Advanced Material Science Applications

Polyimide Synthesis : The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with fluorophenyl groups, for applications requiring materials with high refractive indices and small birefringence, such as in optics and electronics, underscores the role of fluorophenyl sulfonamides in material science (Tapaswi et al., 2015).

作用機序

Target of Action

The primary target of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide acts by inhibiting the Sirtuin1 enzyme (SIRT1) . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle. This means that the compound can halt the cell cycle, thereby preventing the proliferation of cells.

Biochemical Pathways

The inhibition of SIRT1 by N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide affects the p53 pathway . The p53 protein is crucial for preventing cancer; it acts as a tumor suppressor by regulating the cell cycle and preventing genome mutation. Therefore, the overexpression of p53 induced by this compound can lead to the suppression of tumor growth.

Pharmacokinetics

The pharmacokinetic properties of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be predicted through molecular modeling . .

Result of Action

The result of the action of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is the potential suppression of tumor growth . By inhibiting SIRT1 and causing the overexpression of p53, the compound can halt the cell cycle, preventing the proliferation of potentially cancerous cells.

Action Environment

The action, efficacy, and stability of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide can be influenced by various environmental factors. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment . .

特性

IUPAC Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZLXNKNWNLJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)

![Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813170.png)

![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)

![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)